molecular formula C13H8F2O B14014506 2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde

2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B14014506
M. Wt: 218.20 g/mol
InChI Key: MIFQFFTZRSZPSX-UHFFFAOYSA-N
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Description

2,5-Difluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family. It is characterized by the presence of two fluorine atoms at the 2 and 5 positions on the biphenyl ring and an aldehyde group at the 4 position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as dioxane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 2,5-Difluoro-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-[1,1’-biphenyl]-4-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The fluorine atoms can influence the reactivity and stability of the compound by affecting the electron density on the biphenyl ring .

Comparison with Similar Compounds

Comparison:

    2,5-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid: Similar in structure but contains a boronic acid group instead of an aldehyde group. This makes it useful in different types of coupling reactions.

    3’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.

2,5-Difluoro-[1,1’-biphenyl]-4-carbaldehyde stands out due to its unique combination of fluorine atoms and an aldehyde group, making it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C13H8F2O

Molecular Weight

218.20 g/mol

IUPAC Name

2,5-difluoro-4-phenylbenzaldehyde

InChI

InChI=1S/C13H8F2O/c14-12-7-11(9-4-2-1-3-5-9)13(15)6-10(12)8-16/h1-8H

InChI Key

MIFQFFTZRSZPSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C(=C2)F)C=O)F

Origin of Product

United States

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